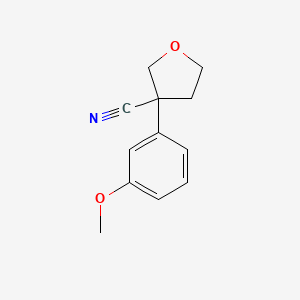

3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile

CAS No.: 1353500-72-7

Cat. No.: VC2677631

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353500-72-7 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)oxolane-3-carbonitrile |

| Standard InChI | InChI=1S/C12H13NO2/c1-14-11-4-2-3-10(7-11)12(8-13)5-6-15-9-12/h2-4,7H,5-6,9H2,1H3 |

| Standard InChI Key | GZRCILLTHIESEI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2(CCOC2)C#N |

| Canonical SMILES | COC1=CC=CC(=C1)C2(CCOC2)C#N |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile is identified by the CAS Registry Number 1353500-72-7. The structural composition includes a central tetrahydrofuran ring with a 3-methoxyphenyl group and a carbonitrile group both attached at the 3-position of the tetrahydrofuran scaffold. The compound exhibits a stereogenic center at this substituted carbon, potentially leading to stereoisomeric forms depending on the synthetic approach.

The molecular structure can be compared to related compounds like (S)-Tetrahydrofuran-3-carbonitrile (CAS: 1363378-18-0), which lacks the methoxyphenyl substituent but maintains the carbonitrile group attachment to the tetrahydrofuran ring .

Physical and Chemical Properties

Based on analysis of structurally similar compounds and tetrahydrofuran derivatives, the following physical and chemical properties can be extrapolated for 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile:

Table 1: Predicted Physical and Chemical Properties

Stereochemistry and Isomerism

The carbon at position 3 of the tetrahydrofuran ring bearing both the methoxyphenyl and carbonitrile substituents represents a stereogenic center, potentially yielding both (R) and (S) enantiomers. This stereochemical consideration is significant for biological applications, as enantiomers often exhibit different biological activities. By comparison, (S)-Tetrahydrofuran-3-carbonitrile specifically describes the S-configuration at this position .

Synthesis Methods

General Synthetic Approaches

| Functional Group | Synthetic Method | Reaction Conditions | Considerations |

|---|---|---|---|

| Methoxyphenyl Group | Grignard or organolithium addition | Low temperature (-78°C to 0°C), anhydrous conditions | Requires protection of the nitrile if present |

| Methoxyphenyl Group | Friedel-Crafts type reactions | Lewis acid catalysts, moderate temperatures | Regioselectivity challenges may arise |

| Carbonitrile Group | Nucleophilic substitution with cyanide | KCN or NaCN, polar aprotic solvents (DMF) | Safety considerations with cyanide reagents |

| Carbonitrile Group | Dehydration of amides | POCl₃, P₂O₅, or other dehydrating agents | Milder alternative to direct cyanation |

Industrial Production Considerations

For large-scale production, several factors need consideration:

-

Solvent selection - Tetrahydrofuran (THF) distilled from sodium has been described as suitable for related synthetic processes

-

Reaction monitoring - TLC (thin-layer chromatography) is commonly used to monitor reaction progress in similar syntheses

-

Purification methods - Recrystallization and column chromatography are documented purification methods for related carbonitrile compounds

-

Yield optimization - Catalyst selection and reaction condition optimization to maximize product yield and minimize side products

Analytical Characterization

Spectroscopic Identification

The spectroscopic profile of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile would likely include these characteristic features:

-

¹H NMR: Signals for the tetrahydrofuran ring protons (typically 3.7-4.2 ppm), aromatic protons of the methoxyphenyl group (6.8-7.3 ppm), and the methoxy group (approximately 3.8 ppm)

-

¹³C NMR: Characteristic signals for the carbonitrile carbon (approximately 120 ppm), tetrahydrofuran carbons (60-80 ppm), aromatic carbons (110-160 ppm), and methoxy carbon (approximately 55 ppm)

-

IR Spectroscopy: Strong absorption band for the C≡N stretch (approximately 2200-2250 cm⁻¹), bands for C-O stretching (1050-1150 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹)

Chromatographic Analysis

Purification and analysis of 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile would typically employ chromatographic techniques:

-

Column chromatography using silica gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures)

-

High-performance liquid chromatography (HPLC) for analytical and preparative purposes

-

Gas chromatography for purity determination and quality control in production settings

Comparison with Related Compounds

Structural Analogs

Table 4: Comparison with Structurally Related Compounds

Functional Group Comparison

The carbonitrile functionality in 3-(3-Methoxyphenyl)tetrahydrofuran-3-carbonitrile shares similarities with carbonitrile groups in other bioactive compounds:

-

In indole-3-carbonitriles, the carbonitrile group contributes to the compounds' activity as DYRK1A enzyme inhibitors

-

The electron-withdrawing nature of the carbonitrile group likely influences the electron distribution and reactivity of the entire molecule

-

The nitrile group potentially serves as a metabolically stable bioisostere for carboxylic acids and other functional groups in drug design

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing optimized synthetic routes:

-

Stereoselective synthesis methods to access specific enantiomers

-

Green chemistry approaches using environmentally friendly reagents and conditions

-

Flow chemistry techniques for efficient scale-up and continuous production

-

Catalyst development for improved yield and selectivity

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

-

Potential therapeutic applications in various disease models

-

Structure-activity relationships through systematic modifications of the core structure

-

Pharmacokinetic and pharmacodynamic profiles to assess drug-like properties

-

Mechanism of action studies if biological activity is confirmed

Material Science Applications

Beyond biological applications, exploration of physical properties could reveal potential uses in:

-

Organic electronics, given the presence of conjugated systems in the methoxyphenyl portion

-

Coordination chemistry, leveraging the nitrile group's ability to coordinate with metals

-

Polymer science, potentially as a monomer or modifier in specialized polymeric materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume